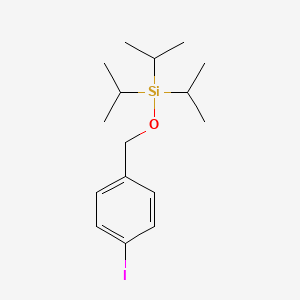

(4-Iodobenzyloxy)triisopropylsilane

Description

(4-Iodobenzyloxy)triisopropylsilane is an organosilicon compound featuring a triisopropylsilyl (TIPS) group attached to a benzyloxy moiety substituted with an iodine atom at the para position. This compound is structurally characterized by its bulky isopropyl groups, which confer steric protection to the silicon center, and the iodine substituent, which enhances its utility in cross-coupling reactions (e.g., Stille, Suzuki) . It is commonly employed in organic synthesis as a protective group for alcohols or phenols, leveraging the TIPS group’s stability under acidic and basic conditions . Its iodine atom also makes it a valuable intermediate in pharmaceutical and materials science applications, particularly in constructing complex aromatic systems .

Properties

Molecular Formula |

C16H27IOSi |

|---|---|

Molecular Weight |

390.37 g/mol |

IUPAC Name |

(4-iodophenyl)methoxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C16H27IOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-7-9-16(17)10-8-15/h7-10,12-14H,11H2,1-6H3 |

InChI Key |

DAFDOEUBEGXNRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Iodine vs. Tributyltin : The iodine in (4-Iodobenzyloxy)triisopropylsilane enables direct participation in Suzuki-Miyaura couplings, while the tributyltin analog is tailored for Stille couplings. The latter exhibits faster reaction kinetics due to tin’s superior transmetallation efficiency .

- Steric Effects : The TIPS group’s bulkiness reduces unwanted side reactions (e.g., β-hydride elimination) but may slow coupling rates compared to less hindered silanes like tert-butyldimethylsilyl (TBDMS) .

Reducing Agent Performance

Triisopropylsilane (TIPS) is widely used as a selective reducing agent in peptide synthesis to scavenge carbocations during trifluoroacetic acid (TFA)-mediated resin cleavage . Compared to alternatives like triethylsilane (TES):

- Efficiency : TIPS reduces cysteine-protecting groups (e.g., Cys(Acm)) more effectively, with >90% conversion in 12 hours under TFA/TIS/H2O .

- Selectivity : Bulky isopropyl groups in TIPS minimize over-reduction of sensitive residues (e.g., Trp), whereas TES may cause side reactions .

Steric and Electronic Effects

- Para-Selectivity in Borylation: TIPS’s steric bulk leads to poor para-selectivity in iridium-catalyzed C–H borylation of acetophenone oximes, unlike bulkier trialkoxysilanes (e.g., triisopropoxyphenylsilane), which enhance regioselectivity by >80% .

- Thermal Stability : TIPS derivatives exhibit superior thermal stability (decomposition >250°C) compared to TBDMS analogs (<200°C), making them suitable for high-temperature semiconductor processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.